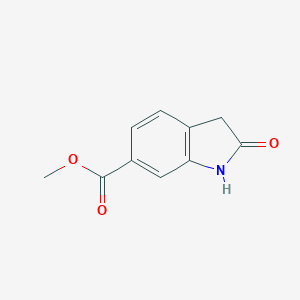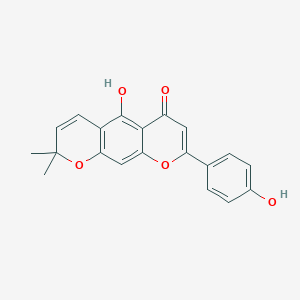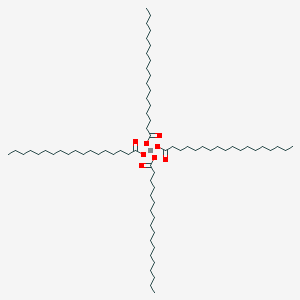
Zirconium stearate
説明
Zirconium stearate is a metal-organic compound, a salt of zirconium and stearic acid with the chemical formula C72H140ZrO8 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .
Synthesis Analysis
Zirconium stearate is prepared by boiling stearic acid and sodium carbonate in water and then adding zirconium oxychloride solution . Also, zirconium stearate can be prepared by reacting zirconium nitrate and sodium oleate .Molecular Structure Analysis
The molecular formula of Zirconium stearate is C72H140O8Zr . The average mass is 1225.101 Da and the monoisotopic mass is 1222.959473 Da .Physical And Chemical Properties Analysis
Zirconium stearate appears as a white powder . It is insoluble in water . Its boiling point is 359.4 °C .科学的研究の応用
Ceramic Matrix Composites
Zirconium oxide, a ceramic material known for its mechanical and electrical properties, is enhanced through the use of carbon nanotubes (CNTs) as reinforcement. The sol–gel synthesis of MWCNTs/zirconia composites utilizes surfactants like sodium and ammonium stearates for dispersing MWCNTs in aqueous mediums. These surfactants, being inexpensive and easy to prepare, effectively disperse MWCNTs, which are then added to the zirconia sol–gel, resulting in composites with varying concentrations of MWCNTs. These composites, characterized by TEM, XRD, TGA, and FTIR, show improved interaction between MWCNTs and the ZrO2 matrix (Almeida et al., 2013).
Thin Film Synthesis
Zirconium oxide thin films, applicable in photonics, antireflection coatings, and high-temperature fuel cells, are synthesized using zirconyl stearate monolayers followed by oxidation. The Langmuir monolayers of zirconyl stearate are analyzed using pressure-area isotherms and oscillatory barrier methods. These films demonstrate a monoclinic phase and a band gap of ∼6.0eV, making them suitable for luminescent applications (Choudhary, Sharma, & Brar, 2018).
Superhydrophobic Coatings
Zirconium zinc stearate-based coatings are developed for cotton fabrics, exhibiting superhydrophobic and superoleophilic properties without fluorine. These coatings enhance laundering durability, mechanical robustness, and antibacterial properties, suitable for applications like military uniforms and biomedical clothing/devices. Additionally, they efficiently separate oil from water, indicating potential for industrial wastewater/marine water treatment (Seth et al., 2019).
Surface Modification of Nanoparticles
Surface-modified zirconia nanoparticles are synthesized using stearate ion modification. Characterized by elementary analysis, XRD, and TEM, these nanoparticles demonstrate a successful modification with stearated molecules, indicating potential for varied applications in materials science (Xiao, 2000).
Nanoparticle Layering Techniques
Organo-modified zirconium dioxides are formed and structured through Langmuir–Blodgett techniques. Utilizing long-chain carboxylic acids for surface modification, this study demonstrates the ability to achieve a regular arrangement of ZrO2 particles. These structured layers have potential applications in various fields, including nanotechnology (Fujimori et al., 2014).
Safety And Hazards
特性
IUPAC Name |
octadecanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWWCJWSIOWHG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H140O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166422 | |
| Record name | Zirconium stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1225.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium stearate | |
CAS RN |
15844-92-5 | |
| Record name | Zirconium stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



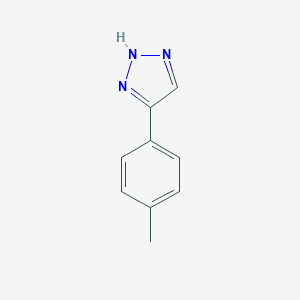
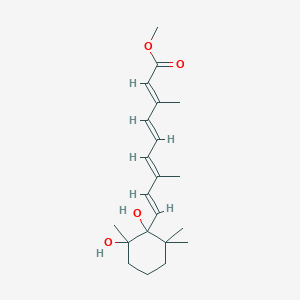
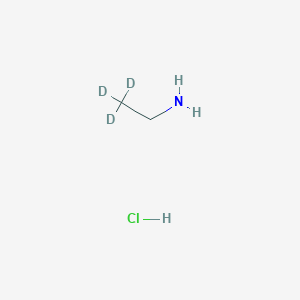
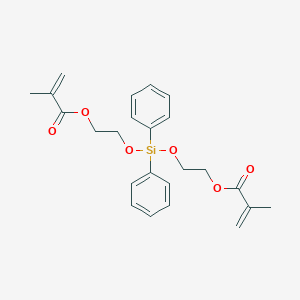

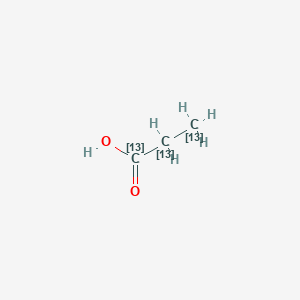
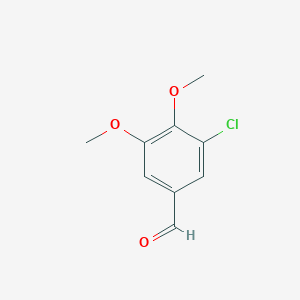
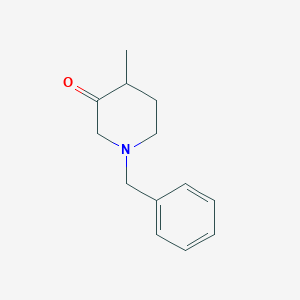
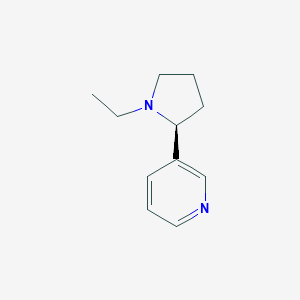
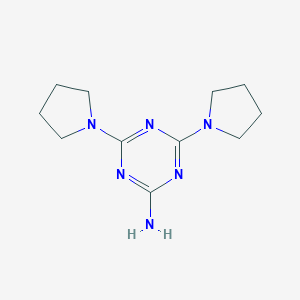
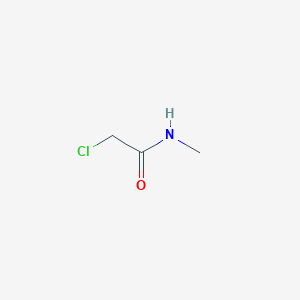
![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)
